molecular formula C25H22FN3O2S B11504441 2-{3-[2-(2-Fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide

2-{3-[2-(2-Fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide

Cat. No.: B11504441
M. Wt: 447.5 g/mol
InChI Key: FAJUJDWPSOYSFS-UHFFFAOYSA-N
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Description

2-{3-[2-(2-Fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a phenyl group, and an imidazolidinone ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(2-Fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include palladium catalysts, Raney nickel, and various solvents such as acetone and tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Techniques such as high-pressure hydrogenation and vacuum distillation are employed to achieve high yields and purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(2-Fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific conditions, such as controlled temperatures and pressures, to ensure the desired outcomes. For example, oxidation reactions may require elevated temperatures, while reduction reactions are typically conducted at lower temperatures to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{3-[2-(2-Fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{3-[2-(2-Fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in these actions are often complex and may include multiple steps, such as signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[2-(2-Fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-phenylacetamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for further study and development .

Properties

Molecular Formula

C25H22FN3O2S

Molecular Weight

447.5 g/mol

IUPAC Name

2-[3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C25H22FN3O2S/c26-21-14-8-7-9-18(21)15-16-28-22(17-23(30)27-19-10-3-1-4-11-19)24(31)29(25(28)32)20-12-5-2-6-13-20/h1-14,22H,15-17H2,(H,27,30)

InChI Key

FAJUJDWPSOYSFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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